Glutaurine
Overview
Description
Glutaurine, also known as gamma-glutamyltaurine, is an endogenous dipeptide formed from glutamic acid and taurine. It was discovered in the parathyroid gland in 1980 and later found in the mammalian brain. This compound has been studied for its potential antiepileptic and antiamnesia properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glutaurine can be synthesized using both chemical and enzymatic methods. The chemical synthesis involves the use of protecting groups and coupling methods to form the peptide bond between glutamic acid and taurine. Enzymatic preparation takes advantage of the selective transpeptidation action of gamma-glutamyltransferase on L-glutamine, glutathione, or other glutamine donors .
Industrial Production Methods
Industrial production of this compound typically involves the enzymatic method due to its specificity and efficiency. The process includes the use of gamma-glutamyltransferase to catalyze the formation of this compound from taurine and glutamine donors under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Glutaurine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds .
Scientific Research Applications
Glutaurine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide bond formation and enzymatic reactions.
Biology: Investigated for its role in neurotransmission and its effects on the central nervous system.
Medicine: Studied for its potential antiepileptic and antiamnesia properties, as well as its anxiolytic effects.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent
Mechanism of Action
Glutaurine exerts its effects by mimicking the anxiolytic drug diazepam. It acts as an endogenous modulator in excitatory aminoacidergic neurotransmission, potentially through N-methyl-D-aspartic acid receptors. This modulation may be part of the neurochemical substrate underlying self-stimulation of the medial prefrontal cortex .
Comparison with Similar Compounds
Similar Compounds
Glutamine: An amino acid involved in various metabolic processes.
Taurine: An amino sulfonic acid important for cardiovascular function and development of the nervous system.
Gamma-glutamylcysteine: A dipeptide involved in the synthesis of glutathione.
Uniqueness
Glutaurine is unique due to its dual composition of glutamic acid and taurine, which allows it to mimic the effects of diazepam and modulate neurotransmission. Its discovery in the brain and parathyroid gland highlights its potential physiological significance .
Biological Activity
Glutaurine, a derivative of glutamate and taurine, has garnered attention in recent years due to its potential biological activities, particularly in metabolic regulation and cellular protection. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is formed by the conjugation of glutamic acid and taurine. It is believed to exhibit various biological activities that may influence metabolic pathways, immune function, and cellular protection against oxidative stress.
1. Metabolic Regulation
Research indicates that this compound plays a significant role in metabolic processes. It has been observed to influence glucose metabolism and energy expenditure. For instance, studies have shown that this compound administration can enhance glucose oxidation in specific cancer cell types, particularly triple-negative breast cancer (TNBC) cells, which rely heavily on glutamine metabolism for their growth and survival .
Table 1: Effects of this compound on Metabolic Parameters
Parameter | Effect Observed | Reference |
---|---|---|
Glucose Oxidation | Enhanced in TNBC cells | |
Energy Expenditure | Increased thermogenic gene expression | |
Glutamine-to-Glutamate Ratio | Altered in metabolic conditions |
2. Immune Function
This compound is also implicated in modulating immune responses. It has been suggested that it may enhance lymphocyte function and increase intracellular glutathione (GSH) levels, which are crucial for maintaining redox balance within cells. A study reported that a single dose of γ-glutamylcysteine (a precursor to glutathione) significantly increased GSH levels in lymphocytes, indicating a similar potential for this compound .
Case Study: Immune Enhancement through this compound
A clinical trial involving γ-glutamylcysteine demonstrated a 53% increase in lymphocyte GSH content within 90 minutes post-administration. This suggests that compounds related to this compound may similarly enhance immune function by boosting antioxidant defenses .
3. Cytoprotective Effects
This compound has shown promise as a cytoprotective agent against oxidative stress. In animal studies, it demonstrated a protective effect against radiation-induced damage. Specifically, this compound administration resulted in reduced mortality rates in irradiated animals, suggesting its potential use as a radioprotective agent .
Table 2: Cytoprotective Effects of this compound
Condition | Protective Effect | Reference |
---|---|---|
Radiation Exposure | Reduced mortality | |
Oxidative Stress | Enhanced cell survival |
The biological activities of this compound can be attributed to its ability to modulate key metabolic pathways and enhance cellular resilience:
- Regulation of Antioxidant Systems : this compound may enhance the synthesis of antioxidants like GSH, which protects cells from oxidative damage.
- Influence on Energy Metabolism : By affecting glucose utilization and promoting thermogenesis, this compound can play a role in metabolic health.
- Immune Modulation : Its impact on lymphocyte function suggests that this compound can enhance immune responses during stress conditions.
Properties
IUPAC Name |
(2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O6S/c8-5(7(11)12)1-2-6(10)9-3-4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H,13,14,15)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXUDTHMEITUBO-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCCS(=O)(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)NCCS(=O)(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205030 | |
Record name | Glutaurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-L-Glutamyl-taurine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56488-60-9 | |
Record name | γ-Glutamyltaurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56488-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutaurine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056488609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutaurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLUTAURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5T2Z06Y9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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